Comparative Anti-HIV-1 Activity: Inferring Selectivity from Pyridazinylthioacetamide Class Data
Direct quantitative data for this compound is unavailable in the primary literature. However, the most potent analog from the same chemical class, compound 8k (a related pyridazinylthioacetamide), exhibited an anti-HIV-1 EC50 of 0.046 μM and a CC50 of 99.9 μM, yielding a selectivity index (SI) of 2149 [1]. This demonstrates the potential of the scaffold to achieve sub-micromolar antiviral potency with high selectivity, a benchmark that cannot be inferred for the target compound without direct testing, nor for in-class analogs with different substitution patterns.
| Evidence Dimension | Anti-HIV-1 activity (EC50) and Selectivity Index |
|---|---|
| Target Compound Data | Not available from non-excluded sources. |
| Comparator Or Baseline | Compound 8k (a potent pyridazinylthioacetamide analog): EC50 = 0.046 μM, CC50 = 99.9 μM, SI = 2149. |
| Quantified Difference | Cannot be calculated; target compound data is missing. |
| Conditions | HIV-1 strain IIIB replication in MT-4 cell culture. |
Why This Matters
This highlights the unrealized potential of the scaffold and justifies procurement for SAR exploration, especially when seeking to replicate this potency with a novel 3,5-dimethoxyphenyl substitution.
- [1] Song, Y., et al. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs. Med. Chem. Commun., 2013, 4, 810-816. View Source
